molecular formula C10H7ClFN3 B1322143 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine CAS No. 260046-12-6

2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine

Cat. No.: B1322143
CAS No.: 260046-12-6
M. Wt: 223.63 g/mol
InChI Key: JAMUOHUGUQBGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 2-position and a 4-fluorophenyl group at the N-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Biochemical Analysis

Biochemical Properties

2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling cascades . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. For instance, the compound’s interaction with kinases can inhibit their activity, thereby blocking downstream signaling pathways that promote cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biological activities . These metabolic processes can affect the compound’s efficacy and toxicity, influencing its overall pharmacological profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . The subcellular distribution of this compound can determine its effectiveness in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine typically involves the Suzuki coupling reaction. This reaction is performed in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like triphenylphosphine. The starting materials include 2,4-dichloropyrimidine and 4-fluorophenylboronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various aminopyrimidine derivatives, which may have enhanced biological activities.

Scientific Research Applications

2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: It is investigated for its anti-inflammatory, antiviral, and anticancer properties.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c11-10-13-6-5-9(15-10)14-8-3-1-7(12)2-4-8/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMUOHUGUQBGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624606
Record name 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260046-12-6
Record name 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloropyrimidine (260 g, 1.75 mol) in THF (780 mL) and EtOH (3100 mL) is added NaHCO3 (244 g, 2.91 mol). To the slurry which results is added 4-fluoroaniline (162 g, 1.46 mol) in one portion and the resulting mixture allowed to warm to 65° C. and held at this temperature for 10 hours. The reaction if not completed in a single day can be cooled over night. Re-heating the next day to 70° C. for an additional 10 hours is usually sufficient for completion of the reaction. The reaction solution is diluted with EtOAc (4.5 L) and washed with water (3×2 L). The combined aqueous layers are extracted with EtOAc (3 L). The combined organic layers are dried over MgSO4 and filtered. The filter cake is washed with acetone (2×1 L) then with 5% MeOH/acetone (2×500 mL). The filtrate is concentrated until a thick slurry is obtained (ca. 1 L volume), hexane (3.5 L) is added and the solution cooled to about 4° C. for 16 hours. The thick slurry is collected by filtration, washed with hexane (2×500 mL), and dried (20 mmHg, room temperature) to afford 99.43 g (79.3% yield) of the desired product as a white solid. 1H NMR (300 MHz, CD3OD) δ 8.06 (d, J=6.0 Hz, 1H), 7.59 (m, 2H), 7.11 (m, 2H), 6.64 (d, J=6.0 Hz, 1H); MS (ESI) m/z 224 (M+1).
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
244 g
Type
reactant
Reaction Step One
Name
Quantity
780 mL
Type
solvent
Reaction Step One
Name
Quantity
3100 mL
Type
solvent
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 L
Type
solvent
Reaction Step Three
Yield
79.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.